molecular formula C20H20BNO2 B120803 4-(N,N-Dibenzylamino)phenylboronic acid CAS No. 159191-44-3

4-(N,N-Dibenzylamino)phenylboronic acid

Cat. No. B120803
M. Wt: 317.2 g/mol
InChI Key: KLGQJKOCSXZOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dibenzylamino)phenylboronic acid is a chemical compound with the CAS Number: 159191-44-3 . It has a molecular weight of 317.2 and its IUPAC name is 4-(dibenzylamino)phenylboronic acid .


Molecular Structure Analysis

The InChI code for 4-(N,N-Dibenzylamino)phenylboronic acid is 1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Aryl boronic acids, like 4-(N,N-Dibenzylamino)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 546.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 95.9±0.4 cm³ and a polar surface area of 44 Ų .

Scientific Research Applications

Molecular Recognition and Chemosensing

  • N-B Interaction in Arylboronate Systems : A study focused on o-(Pyrrolidinylmethyl)phenylboronic acid, a close analog to 4-(N,N-Dibenzylamino)phenylboronic acid, highlighted its role in molecular recognition. This research provided insights into the formation of N-B dative bonds and the solvation of sp(2) boron to a tetrahedral sp(3) boronate, crucial for future chemosensing technologies (Zhu et al., 2006).

Antiviral Applications

  • Nanoparticles for Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which may incorporate 4-(N,N-Dibenzylamino)phenylboronic acid derivatives, have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This marks a significant advancement in the field of antiviral therapy (Khanal et al., 2013).

Material Science

  • Reversible Sol-Gel Transition Gels : Phenylboronic acid derivatives were used to create dynamic polymer gels capable of reversible sol-gel phase transitions. These gels can be used in a range of dynamic or bioresponsive applications (Xu et al., 2011).

Catalysis

  • Catalyst for Organic Synthesis : Phenylboronic acid, including its derivatives, was used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This approach is environmentally friendly and offers operational simplicity (Nemouchi et al., 2012).

Biomedical Research

  • Affinity Chromatography : Studies have demonstrated the use of phenylboronic acid derivatives in affinity chromatography, particularly in binding and selectively retarding glycoproteins like alpha-glucosidase from yeast (Myöhänen et al., 1981).

Photodynamic Therapy and Imaging

  • Fluorescence Imaging and Photodynamic Therapy : A derivative of 4-(N,N-Dibenzylamino)phenylboronic acid, specifically designed for two-photon imaging and photodynamic therapy, shows promise for in situ recognition and treatment of cancer cells. The derivative exhibited fluorescence stability, biocompatibility, and efficient generation of singlet oxygen for therapy (Li & Liu, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

[4-(dibenzylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQJKOCSXZOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597058
Record name [4-(Dibenzylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dibenzylamino)phenylboronic acid

CAS RN

159191-44-3
Record name [4-(Dibenzylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dibenzylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N,N-Dibenzylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(N,N-Dibenzylamino)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(N,N-Dibenzylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(N,N-Dibenzylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(N,N-Dibenzylamino)phenylboronic acid

Citations

For This Compound
3
Citations
SE Diltemiz, A Ersöz, D Hür, R Keçili, R Say - Materials Science and …, 2013 - Elsevier
As a potential pandemic threat to human health, there has been an urgent need for rapid, sensitive, simpler and less expensive detection method for the highly pathogenic influenza A …
Number of citations: 34 www.sciencedirect.com
SE Diltemiz, D Hür, R Keçili, A Ersöz, R Say - Analyst, 2013 - pubs.rsc.org
Quartz crystal microbalance (QCM) sensors coated with molecularly imprinted polymers (MIP) have been developed for the recognition of immunoglobulin M (IgM) and mannose. In this …
Number of citations: 39 pubs.rsc.org
R KEÇİLİ - Hacettepe Journal of Biology and Chemistry, 2019 - dergipark.org.tr
The design, preparation and characterization of mannose imprinted cryogels for the detection of immunoglobulin G (IgG) in aqueous solutions were carried out. Methacryloylamido …
Number of citations: 3 dergipark.org.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.